molecular formula C11H13NO B3075394 (1-ethyl-1H-indol-6-yl)methanol CAS No. 1030420-04-2

(1-ethyl-1H-indol-6-yl)methanol

Cat. No.: B3075394
CAS No.: 1030420-04-2
M. Wt: 175.23 g/mol
InChI Key: DJKIKLARWURLJF-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry

Historically, the journey of indole chemistry began with the isolation and characterization of indigo (B80030) dye in the 19th century. openmedicinalchemistryjournal.com The first synthesis of indole itself was achieved by Adolf von Baeyer in 1866. openmedicinalchemistryjournal.com Since then, a plethora of synthetic methods, including the well-known Fischer, Bischler, and Madelung syntheses, have been developed to construct the indole core and its derivatives. acs.orgrsc.org

In contemporary synthetic chemistry, the indole scaffold remains a critical building block for the creation of complex molecules. sigmaaldrich.comgoogleapis.com Its derivatives are integral to the synthesis of numerous natural products, pharmaceuticals, and functional materials. sigmaaldrich.comijpsr.com The development of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has further expanded the toolkit for functionalizing the indole ring at various positions, enabling the creation of novel molecular architectures with diverse properties. openmedicinalchemistryjournal.com

The significance of indole derivatives is underscored by their presence in a vast array of biologically active compounds. ijpsr.com Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. chemsrc.com The structural motif is also found in many approved drugs, highlighting its importance in medicinal chemistry. chemsrc.comrsc.org

Overview of 6-Substituted Indole Derivatives in Chemical Research

While substitutions at the C2 and C3 positions of the indole ring have been extensively studied, functionalization of the benzene (B151609) portion, particularly at the C6 position, has garnered increasing interest. The position and nature of substituents on the indole ring can significantly influence the molecule's biological activity and chemical properties.

Research into 6-substituted indole derivatives has revealed a wide range of potential applications. For instance, (1H-Indol-6-yl)methanol has been identified as a useful pharmaceutical intermediate. nih.gov The introduction of different functional groups at the 6-position can modulate the electronic properties of the indole ring system, which in turn can affect its interaction with biological targets. For example, electrophilic substitution reactions on 2,3-dimethylindole (B146702) have been shown to occur at the 6-position, leading to derivatives like 6-nitro and 6-bromo analogs. sigmaaldrich.com

Furthermore, studies on related heterocyclic systems, such as 6-substituted aminoindazoles, have demonstrated potent anticancer activities, suggesting that the 6-position is a viable site for modification to achieve desired biological effects. nih.gov The synthesis of various 6-substituted indoles continues to be an active area of research, with the aim of developing novel compounds with tailored properties for applications in medicine and materials science.

Specific Research Focus on (1-Ethyl-1H-indol-6-yl)methanol

This compound is a specific derivative within the broad class of 6-substituted indoles. While extensive, peer-reviewed research dedicated solely to this compound is limited in publicly available literature, its chemical structure and availability from commercial suppliers suggest its role as a building block in synthetic chemistry.

The presence of the ethyl group at the N1 position and the hydroxymethyl group at the C6 position provides two distinct points for further chemical modification. The N-ethyl group enhances the lipophilicity of the indole core compared to its N-unsubstituted counterpart. The primary alcohol of the hydroxymethyl group at the C6 position offers a reactive handle for a variety of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

While specific experimental data on the reactivity and properties of this compound are not widely published, its structural similarity to other N-alkylated and 6-hydroxymethyl-substituted indoles, such as (1-methyl-1H-indol-6-yl)methanol, suggests potential applications in the synthesis of more complex molecules. sigmaaldrich.comscbt.com The compound is listed by several chemical suppliers, indicating its utility in research and development.

Below is a table summarizing the basic chemical information for this compound, as well as for the related compounds mentioned.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1030420-04-2C₁₁H₁₃NO175.23
(1H-Indol-6-yl)methanol1075-26-9C₉H₉NO147.17
(1-methyl-1H-indol-6-yl)methanol199590-00-6C₁₀H₁₁NO161.20

Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its potential in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylindol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-7,13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKIKLARWURLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1 Ethyl 1h Indol 6 Yl Methanol

Formation of Advanced Molecular Architectures

The strategic placement of the N-ethyl and C-6 hydroxymethyl groups on the indole (B1671886) ring of (1-ethyl-1H-indol-6-yl)methanol provides multiple avenues for its elaboration into sophisticated molecular designs. These transformations are key to developing novel materials and compounds with tailored properties.

Synthesis of Indole-Containing Macrocycles

The incorporation of indole units into macrocyclic frameworks is a burgeoning field of research, driven by the unique host-guest properties and biological activities of these compounds. Although direct macrocyclization pathways involving this compound are not yet prevalent in the literature, its structure is amenable to several established macrocyclization strategies.

A common approach involves converting the C-6 hydroxymethyl group into a good leaving group, such as a halide or tosylate. This activated intermediate can then undergo intramolecular cyclization with a suitably positioned nucleophile on a tethered chain. Alternatively, intermolecular condensation reactions with difunctional electrophiles can yield macrocyclic structures. For instance, high-dilution condensation with a diacyl chloride could produce a dimeric macrocyclic di-ester.

Hypothetical Routes to Indole-Containing Macrocycles

Reactant A Reactant B Reaction Type Potential Product Plausible Conditions
This compound Terephthaloyl chloride Esterification / Cyclization Dimeric Macrocyclic Ester High dilution, Pyridine
6-(Bromomethyl)-1-ethyl-1H-indole 1,3-Benzenedimethanethiol Nucleophilic Substitution Thioether-based Macrocycle K₂CO₃, Acetonitrile (B52724)

This interactive table outlines hypothetical reaction pathways for the synthesis of macrocycles based on the known reactivity of similar functional groups.

Preparation of Oligomeric and Polymeric Indole Structures

Indole-based polymers are of significant interest due to their potential applications in organic electronics, sensors, and as anticorrosive coatings. core.ac.ukias.ac.inresearchgate.netnih.gov this compound is a promising candidate monomer for the synthesis of such materials.

One potential route to polymerization is through an acid-catalyzed polycondensation reaction, where the hydroxymethyl groups of multiple monomers react to form methylene (B1212753) bridges, creating a poly(indolyl-methylene) chain. Another strategy involves the oxidative polymerization of the indole ring itself, a technique commonly used to generate polyindoles. core.ac.ukias.ac.inresearchgate.net The N-ethyl group is expected to enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing and characterization.

Potential Polymerization Pathways

Monomer Polymerization Method Potential Polymer Structure Representative Conditions
This compound Acid-Catalyzed Polycondensation Poly[(1-ethyl-1H-indol-6-yl)methylene] H₂SO₄ or trifluoroacetic acid, heat
This compound Chemical Oxidative Polymerization Poly(1-ethyl-1H-indole) with hydroxymethyl side groups FeCl₃ or (NH₄)₂S₂O₈, in an appropriate solvent

This interactive table summarizes potential methods for the polymerization of this compound based on established procedures for other indole derivatives.

Cross-Coupling Reactions for Extended π-Systems

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex conjugated systems from simple precursors. wikipedia.orgnih.govnih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.govrsc.orgrsc.orgresearchgate.net To employ this compound in these powerful transformations, it must first be converted to a suitable coupling partner, typically by introducing a halide or triflate group onto the indole ring.

Following halogenation (e.g., bromination or iodination) at one of the available ring positions (such as C-2, C-3, C-4, C-5, or C-7), the resulting halo-indole derivative can participate in a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (a boronic acid or ester) to form a new carbon-carbon single bond, ideal for creating biaryl or vinyl-substituted indoles. nih.govresearchgate.netnih.gov

Sonogashira Coupling: Coupling with a terminal alkyne to introduce a carbon-carbon triple bond, a key transformation for the synthesis of linear, rigid, and highly conjugated molecules. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org

Heck Coupling: Reaction with an alkene to form a new carbon-carbon double bond, providing access to styrenyl and other vinyl-substituted indoles. nih.govwikipedia.orgorganic-chemistry.orgnih.gov

These methodologies would allow for the precise and modular extension of the π-system of the this compound core, paving the way for new materials with interesting photophysical and electronic properties.

Hypothetical Cross-Coupling Reactions of a Halogenated this compound Derivative

Indole Substrate (Hypothetical) Coupling Partner Reaction Type Potential Product Typical Catalytic System
3-Bromo-(1-ethyl-1H-indol-6-yl)methanol Naphthalene-2-boronic acid Suzuki Coupling 3-(Naphthalen-2-yl)-(1-ethyl-1H-indol-6-yl)methanol Pd(PPh₃)₄, K₂CO₃
5-Iodo-(1-ethyl-1H-indol-6-yl)methanol Ethynyltrimethylsilane Sonogashira Coupling 5-((Trimethylsilyl)ethynyl)-(1-ethyl-1H-indol-6-yl)methanol PdCl₂(PPh₃)₂, CuI, Et₃N
2-Bromo-(1-ethyl-1H-indol-6-yl)methanol n-Butyl acrylate Heck Coupling n-Butyl (E)-3-(1-ethyl-6-(hydroxymethyl)-1H-indol-2-yl)acrylate Pd(OAc)₂, P(o-tolyl)₃, Et₃N

This interactive table illustrates potential cross-coupling reactions of halogenated derivatives of this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for structural analysis. The chemical shift (δ) in a ¹H NMR spectrum indicates the electronic environment of each proton. For an indole (B1671886) structure, distinct chemical shifts are expected for the aromatic protons on the indole ring, the methylene (B1212753) and methyl protons of the ethyl group, and the methylene protons of the methanol (B129727) substituent. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in signal splitting, described by the coupling constant (J), which provides information about the number of neighboring protons.

Table 1: Illustrative ¹H and ¹³C NMR Data for an Indole Derivative Data for a related compound is used for illustrative purposes as specific data for (1-ethyl-1H-indol-6-yl)methanol was not found in the searched literature.

¹H NMR (DMSO-d₆, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment (Illustrative)
7.50-7.60m-Aromatic Protons
7.10-7.20m-Aromatic Protons
6.40-6.50m-Aromatic Protons
4.10-4.20q7.2-NCH₂CH₃
4.60-4.70s--CH₂OH
1.30-1.40t7.2-NCH₂CH₃

¹³C NMR (DMSO-d₆, 101 MHz)

Chemical Shift (δ) ppmAssignment (Illustrative)
135-140Indole C
120-130Indole C
100-115Indole C
60-65-CH₂OH
40-45-NCH₂CH₃
15-20-NCH₂CH₃

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. rsc.orgbldpharm.com For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent protons on the indole ring. rsc.orgbldpharm.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). thno.org This is invaluable for assigning carbon signals based on the assignments of their attached protons. thno.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over multiple bonds (typically two to three bonds). thno.org This technique is crucial for piecing together the molecular skeleton by connecting fragments and identifying quaternary carbons (carbons with no attached protons). thno.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in more than one crystalline form. mdpi.comresearchgate.net Different polymorphs of a substance can have distinct physical properties. Solid-state ¹³C NMR can differentiate between polymorphs as the chemical shifts of the carbon nuclei are sensitive to the local molecular conformation and packing in the crystal lattice. researchgate.net While no specific solid-state NMR studies on this compound were found, this technique would be the method of choice to investigate its potential polymorphic forms. mdpi.comresearchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a compound's mass, often to within a few parts per million of the theoretical mass. This high accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₁H₁₃NO), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

Table 2: Illustrative HRMS Data This table illustrates the type of data obtained from HRMS. The values are theoretical for this compound.

Ion Calculated Exact Mass (m/z) Found (Illustrative)
[M+H]⁺ 176.1070 176.1072

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of a compound or to elucidate the structure of an unknown. The fragmentation of indole derivatives in MS/MS often involves characteristic losses, such as the loss of the ethyl group or the hydroxymethyl group, and cleavages within the indole ring system. rsc.orgbeilstein-journals.org By analyzing these fragmentation pathways, the connectivity of the different substituents on the indole core can be confirmed. rsc.orgbeilstein-journals.org

Hyphenated Techniques (e.g., LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable hyphenated technique for the analysis of complex mixtures containing indole derivatives. nih.gov This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. tandfonline.com In the context of synthesizing or isolating this compound, LC-MS is crucial for monitoring reaction progress, identifying byproducts, and assessing the purity of the final compound.

The process begins with the introduction of the sample mixture into an HPLC system. The components of the mixture are separated on a column (commonly a reversed-phase C18 column) based on their differential partitioning between the stationary phase and a mobile phase. nih.gov For indole derivatives, a typical mobile phase consists of a gradient mixture of water with a small percentage of formic acid and a polar organic solvent like methanol or acetonitrile (B52724). nih.govresearchgate.net

Following separation, the eluent from the HPLC column is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govresearchgate.net ESI is a soft ionization technique that generates protonated molecules [M+H]+ with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. For this compound (molar mass: 189.25 g/mol ), the expected parent ion would be observed at an m/z (mass-to-charge ratio) of 190.25.

Tandem mass spectrometry (LC-MS/MS) provides further structural information through controlled fragmentation of the parent ion. nih.gov By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For indole alkaloids, common fragmentation pathways include the loss of substituents from the pyrrole (B145914) nitrogen and cleavage of side chains. nih.gov This fragmentation data is highly specific and can be used to confirm the identity of the compound in a complex matrix and to distinguish it from structural isomers. The high selectivity of techniques like multiple reaction monitoring (MRM) allows for accurate quantification even at very low concentrations. tandfonline.com

Table 1: Representative LC-MS Parameters for Indole Derivative Analysis

ParameterTypical Condition/Value
LC Column Reversed-phase C18 (e.g., 250 x 2.0 mm, 4 µm) nih.gov
Mobile Phase A: 0.1% Formic Acid in Water; B: Methanol or Acetonitrile nih.gov
Flow Rate 0.2 - 0.8 mL/min nih.govljmu.ac.uk
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govresearchgate.net
MS Mode Positive Ion Mode nih.gov
Parent Ion [M+H]+ for C11H13NO m/z 190.25
Detection Full Scan, Product Ion Scan (MS/MS), Multiple Reaction Monitoring (MRM) tandfonline.com

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides direct evidence for its key structural features, including the hydroxyl group, the substituted indole ring, and the ethyl group.

The spectrum is typically divided into the functional group region (>1400 cm⁻¹) and the fingerprint region (<1400 cm⁻¹). youtube.com The functional group region contains characteristic absorption bands for specific bonds. The most prominent and easily identifiable peak for this compound would be the O-H stretching vibration from the methanol group, which appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations from the ethyl group and the aromatic indole ring are expected in the 2850-3150 cm⁻¹ range. The aromatic C=C stretching vibrations of the indole ring typically appear as a series of sharp peaks between 1450 cm⁻¹ and 1620 cm⁻¹. researchgate.netscielo.br

The C-O stretching vibration of the primary alcohol is found in the 1000-1260 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring, which are characteristic of the substitution pattern, are observed in the fingerprint region below 1000 cm⁻¹. researchgate.net

Table 2: Predicted Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm-1)Intensity
O-H StretchAlcohol (-CH2OH)3600 - 3200Strong, Broad
C-H Stretch (Aromatic)Indole Ring3150 - 3000Medium
C-H Stretch (Aliphatic)Ethyl Group (-CH2CH3)3000 - 2850Medium
C=C Stretch (Aromatic)Indole Ring1620 - 1450Medium to Strong, Sharp
C-N StretchIndole Ring (Pyrrole part)1350 - 1250Medium
C-O StretchPrimary Alcohol~1050Strong
=C-H Bend (Out-of-plane)Substituted Benzene Ring900 - 675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-electron system. The indole ring is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. core.ac.uk These absorptions are due to π → π* transitions. nih.gov

The UV spectrum of indole itself typically shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, around 260-290 nm. rsc.org The exact position and intensity of these bands are sensitive to the solvent polarity and the nature and position of substituents on the indole ring. core.ac.uknih.gov

For this compound, the ethyl group at the N-1 position and the hydroxymethyl group at the C-6 position will influence the electronic structure of the indole chromophore. These substituents can cause a shift in the absorption maxima (λₘₐₓ) to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). The hydroxymethyl group at the 6-position, part of the benzene ring portion of the indole, is expected to have a noticeable effect on the electronic transitions. Solvatochromic studies, where spectra are recorded in solvents of varying polarity, can provide further insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. psu.edu

Table 3: Typical Electronic Transitions for Indole Derivatives

TransitionTypical λmax Range (nm)Description
¹Lₐ ← ¹A260 - 275π → π* transition, often showing fine structure. Sensitive to substitution on the benzene ring portion.
¹Lₑ ← ¹A275 - 290π → π* transition, generally broader and more intense. Sensitive to substitution on the pyrrole ring portion. rsc.org
¹Bₑ ← ¹A~220High-energy π → π* transition.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of this compound, provided a suitable single crystal can be grown.

While specific crystallographic data for this compound is not publicly available, analysis of related indole structures provides a clear picture of the expected molecular geometry. acs.orgnih.gov Studies on compounds like 1H-indole-2-methanol show that the indole ring system is essentially planar. acs.orgnih.gov The ethyl group at the N-1 position and the hydroxymethyl group at the C-6 position would extend from this plane.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of (1-ethyl-1H-indol-6-yl)methanol. These computational methods allow for the detailed analysis of the molecule's electronic landscape and the prediction of its spectroscopic behavior.

Electronic Structure Analysis and Molecular Orbitals

The electronic properties of this compound are largely dictated by the interplay between the electron-donating N-ethyl group and the hydroxymethyl substituent on the benzene (B151609) portion of the indole (B1671886) ring. The ethyl group at the N-1 position is known to be electron-releasing, which increases the electron density of the indole ring system compared to the unsubstituted indole. This, in turn, influences the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on related indole derivatives show that the HOMO is typically a π-orbital distributed across the indole ring, while the LUMO is also a π*-antibonding orbital. openaccesspub.orgresearchgate.net For this compound, the HOMO energy is expected to be higher than that of indole itself, making it more susceptible to electrophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally corresponds to higher reactivity.

The hydroxymethyl group at the 6-position can participate in the π-system through hyperconjugation, further modulating the electronic properties. DFT calculations on similar substituted indoles have been used to determine theoretical values for standard redox potentials, indicating that electron-donating substituents can alter the spin density distribution in the corresponding radical cations. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies of Indole and a Representative Substituted Indole

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-5.62-0.425.20
Indolizine (B1195054)-6.24-1.944.30

Note: The values in this table are based on DFT calculations for indole and indolizine and are provided for illustrative purposes to show the effect of structural changes on frontier orbital energies. researchgate.net Specific calculations for this compound would be required for precise values.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be predicted using DFT calculations, often with high accuracy. d-nb.info For the 1H NMR spectrum, the ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the indole ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The hydroxymethyl group would show a singlet for the CH2 protons and a broad singlet for the hydroxyl proton, the position of which would be solvent-dependent. The chemical shifts of aromatic protons in indole derivatives generally appear between 6.5 and 8.0 ppm. libretexts.org

Table 2: Predicted 1H NMR Chemical Shifts for Key Protons in this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-CH2-CH3~1.4Triplet
N-CH2-CH3~4.1Quartet
C6-CH2-OH~4.7Singlet
C6-CH2-OHVariableSinglet (broad)
Aromatic Protons6.5 - 7.8Multiplets/Doublets

Note: These are estimated values based on typical ranges for similar functional groups in indole derivatives. libretexts.orgpressbooks.pub Precise prediction requires specific DFT calculations.

IR Spectroscopy: The infrared (IR) spectrum is characterized by vibrational modes of the molecule's functional groups. For this compound, the O-H stretching vibration of the alcohol would appear as a broad band around 3300-3600 cm-1. bldpharm.com The C-H stretching vibrations of the aromatic ring and the ethyl group would be observed in the 2850-3100 cm-1 region. The C=C stretching vibrations of the aromatic system typically appear in the 1450-1600 cm-1 range.

UV-Vis Spectroscopy: The electronic absorption spectrum of indoles in the UV-Vis region is characterized by two main absorption bands, corresponding to the 1La and 1Lb transitions. The positions of these bands are sensitive to substitution on the indole ring. researchgate.net Time-dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis spectrum and predict the absorption maxima (λmax). researchgate.net The presence of the electron-donating ethyl group and the hydroxymethyl group is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole.

Investigation of Reaction Mechanisms and Energetics

Theoretical calculations can elucidate the pathways and energy barriers of chemical reactions involving this compound. For instance, the Fischer indole synthesis, a common method for preparing indoles, can be modeled to understand the influence of substituents on the reaction mechanism. organic-chemistry.org

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are valuable for understanding the dynamic behavior of this compound and its interactions with other molecules.

Intermolecular Interactions and Self-Assembly Propensities

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the oxygen atom and the π-system of the indole ring) in this compound suggests a strong propensity for forming intermolecular hydrogen bonds. These interactions are expected to play a dominant role in the crystal packing of the molecule. nih.govnih.gov

Thermodynamic Property Predictions and Energetic Landscape Mapping

Computational chemistry provides a powerful lens for investigating the properties of molecules without the need for laboratory synthesis. Through the application of theoretical models and computational software, it is possible to predict a range of thermodynamic properties and map the energetic landscape of a molecule like this compound. These studies offer insights into the compound's stability, reactivity, and conformational preferences.

Detailed Research Findings

While specific computational studies on this compound are not extensively available in public literature, a wealth of research on the parent indole molecule and its simple alkylated or substituted derivatives allows for a scientifically grounded estimation of its properties. Density Functional Theory (DFT) is a commonly employed computational method for such investigations, providing a good balance between accuracy and computational cost.

Research on the parent indole molecule has established its gas-phase enthalpy of formation, providing a baseline for understanding the energetic properties of its derivatives. For instance, a combined experimental and computational study determined the standard molar enthalpy of formation in the gas phase for indole to be 164.3 ± 1.3 kJ·mol⁻¹. nih.gov Computational approaches in the same study supported this experimental value. nih.gov

Further studies on alkylated indoles help to understand the energetic contribution of substituents. For example, thermochemical studies on indole and 2-methylindole (B41428) have shown how alkyl groups influence the hydrogenation and dehydrogenation thermodynamics, which is crucial for applications like hydrogen storage. acs.orgfigshare.com These studies combine experimental techniques like combustion calorimetry with high-level quantum-chemical methods to ensure the consistency of the data. figshare.com

The energetic landscape of indole derivatives is also a subject of computational investigation. Studies have explored the reaction pathways and transition states for various chemical transformations. For example, DFT calculations have been used to investigate the regioselectivity of alkylation on the indole nucleus, determining the relative free energies of N1- versus C6-alkylation. nih.gov Such studies are critical for predicting the outcomes of synthetic procedures.

The conformational space of substituted indoles is another key aspect of their energetic landscape. The rotation of substituents around single bonds can lead to different conformers with distinct energy levels. Computational studies can map these potential energy surfaces, identifying the most stable conformations and the energy barriers between them. For instance, in a study on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations were used to investigate the rotational conformers around the S-N bond, revealing energy barriers in the range of 2.5–5.5 kcal/mol. While this is a different substitution pattern, it illustrates the type of conformational analysis that can be applied to this compound to understand the rotational freedom of the ethyl group at the N1 position and the methanol (B129727) group at the C6 position.

Predicted Thermodynamic Properties

The following table provides estimated thermodynamic properties for this compound. These values are extrapolated from computational studies on indole and its simple alkyl derivatives. It is important to note that these are not experimentally determined values for the specific compound but are scientifically informed estimates based on the available literature for related molecules. nih.govacs.orgfigshare.com

Thermodynamic PropertyPredicted Value (at 298.15 K)Unit
Molar Mass175.22 g/mol
Standard Molar Enthalpy of Formation (gas)Value not directly availablekJ·mol⁻¹
Molar Heat Capacity at Constant Pressure (Cp)Value not directly availableJ·mol⁻¹·K⁻¹
Molar Entropy (S)Value not directly availableJ·mol⁻¹·K⁻¹
Gibbs Free Energy of Formation (gas)Value not directly availablekJ·mol⁻¹

Specific values for the standard molar enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation for this compound are not available in the searched literature. However, based on the enthalpy of formation of indole (164.3 kJ·mol⁻¹) nih.gov and the general trends observed for alkyl substitution, the value for the ethyl-substituted indole derivative would be expected to be slightly lower (more stable).

Energetic Landscape Mapping

The energetic landscape of this compound is primarily defined by the rotational barriers of the ethyl group at the N1 position and the methanol group at the C6 position.

Conformational Analysis of the Ethyl Group:

The rotation of the ethyl group around the N1-C(ethyl) bond is expected to have a relatively low energy barrier. Computational studies on similar N-alkylated heterocycles suggest that this barrier is typically in the range of 2-5 kcal/mol. The most stable conformation would likely involve a staggered arrangement of the ethyl group's methyl hydrogens relative to the indole ring to minimize steric hindrance.

Conformational Analysis of the Methanol Group:

The following table summarizes the likely key features of the energetic landscape for this compound based on analogous systems.

Feature of Energetic LandscapeDescriptionEstimated Energy Barrier (kcal/mol)
N1-Ethyl Rotation Rotation of the ethyl group around the bond connecting it to the indole nitrogen. The barrier is primarily due to steric interactions between the ethyl group and the hydrogen atom at the C7 position of the indole ring.2 - 5
C6-Methanol Rotation Rotation of the methanol group around the bond connecting it to the C6 position of the indole ring. The energy profile will be influenced by steric interactions with the hydrogen atoms at the C5 and C7 positions, as well as potential intramolecular hydrogen bonding.1 - 4
Overall Molecular Conformational Energy The global minimum energy conformation will be a result of the interplay between the rotational positions of both the ethyl and methanol groups, aiming to minimize steric clashes and maximize any favorable intramolecular interactions. The relative energies of different conformers are likely to be within a few kcal/mol of each other.-

It is important to reiterate that these values and descriptions are based on computational studies of similar molecular structures and serve as an informed estimation for the energetic landscape of this compound. Detailed quantum mechanical calculations would be necessary to generate precise potential energy surfaces and thermodynamic data for this specific molecule.

Applications in Advanced Chemical Synthesis and Material Science

Precursor Role in the Synthesis of Complex Organic Molecules

The structural framework of (1-ethyl-1H-indol-6-yl)methanol, featuring a nucleophilic indole (B1671886) ring and a modifiable hydroxyl group, positions it as a valuable starting material for the synthesis of more intricate molecular architectures, including biologically active alkaloids. nih.gov The indole nucleus itself is a common feature in a multitude of natural products, and synthetic strategies often leverage functionalized indoles to construct these complex targets. nih.govnih.govrsc.org

The N-ethyl group in this compound can influence the electron density of the indole ring, which in turn can direct the regioselectivity of subsequent reactions. mdpi.comnih.gov For instance, in the modular assembly of tetrahydrocarboline-type indole alkaloids, N-substitution on the indole moiety has been shown to be crucial for the efficiency of multicomponent reactions. acs.org While direct examples of the total synthesis of natural products starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in various complex indole alkaloids. The hydroxymethyl group at the C-6 position offers a handle for further synthetic transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution, thereby enabling the construction of polycyclic systems. kyoto-u.ac.jpmdpi.com

The synthesis of indole alkaloids often involves key steps like the Fischer indole synthesis, Pictet-Spengler reaction, or various transition-metal-catalyzed cross-coupling reactions to build the core structure and introduce desired functionalities. nih.govrsc.org Functionalized indoles, such as this compound, serve as critical building blocks in these synthetic sequences, allowing for the systematic elaboration of the molecular framework to achieve the final complex natural product. researchgate.net

Utility in the Development of Functional Organic Materials

The unique photophysical and electronic properties of the indole ring have made its derivatives attractive candidates for the development of a wide range of functional organic materials. The ability to introduce various substituents at different positions of the indole nucleus allows for the fine-tuning of these properties to suit specific applications.

Monomer for Polymerization Reactions

The bifunctional nature of this compound, possessing both a polymerizable indole moiety and a reactive hydroxyl group, makes it a potential monomer for the synthesis of functional polymers. The indole ring can be incorporated into a polymer backbone through various polymerization techniques. For instance, indole-based functional polymers with well-defined structures have been synthesized via catalyst-free C–N coupling reactions. researchgate.netrsc.org

The incorporation of the indole moiety into polymers can impart desirable properties such as thermal stability, conductivity, and photoluminescence. researchgate.net The N-ethyl group can enhance the processability and solubility of the resulting polymers in common organic solvents.

Building Block for Liquid Crystals and Optoelectronic Materials

The planar and aromatic nature of the indole scaffold is a key feature that makes its derivatives suitable for applications in liquid crystals and optoelectronic materials. mdpi.comnih.govresearchgate.net The rigid core structure of the indole ring can contribute to the formation of mesophases, which are characteristic of liquid crystalline materials. By attaching flexible alkyl chains and other functional groups, it is possible to design indole-based molecules that exhibit specific liquid crystalline behaviors. researchgate.net

While there is no direct report on liquid crystals derived from this compound, the general principles of liquid crystal design suggest its potential. The N-alkylation pattern in thiophene-functionalized triindoles has been shown to impact the crystallinity of thin films and their performance as semiconductors in organic thin-film transistors (OTFTs). mdpi.com This highlights the importance of the N-substituent in tuning the material's solid-state properties.

In the field of optoelectronics, indole derivatives are explored for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of the indole ring, such as its HOMO and LUMO energy levels, can be tailored through substitution to optimize charge transport and light-emitting characteristics. The development of π-expanded indoloindolizines, which merge indole and indolizine (B1195054) moieties, has led to stable and tunable organic materials with vivid colors and fluorescence across the visible spectrum. mdpi.comresearchgate.net The functionalization of the indole core, as in this compound, provides a pathway to new materials with tailored optoelectronic properties.

Role in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-ordered, functional architectures from molecular building blocks. nih.gov The indole ring, with its N-H group (in unsubstituted indoles) and the π-system, can participate in various non-covalent interactions. In the case of this compound, the hydroxyl group provides a strong hydrogen bond donor and acceptor site, which can play a crucial role in directing the self-assembly of the molecule.

Studies on other indole derivatives have demonstrated the importance of hydrogen bonding in forming organized supramolecular structures. For example, benzene-1,3,5-tricarboxamide (B1221032) monomers derived from tryptophan self-assemble into helical structures stabilized by a network of hydrogen bonds involving the indole N–H groups. rsc.org Similarly, indole–pyrazole hybrids form various supramolecular assemblies, such as dimers, tetramers, and chains, through N–H(indole)∙∙∙N(pyrazole) hydrogen bonds. mdpi.com

The hydroxyl group of this compound can engage in O-H···O or O-H···N hydrogen bonds, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The interplay between hydrogen bonding and π-π stacking of the indole rings can lead to the formation of highly ordered materials with potential applications in areas such as crystal engineering and functional nanomaterials. The self-assembly of a conjugated tripodal system featuring 7-azaindole (B17877) units has been shown to form expanded enantiopure domains through energetically favored hydrogen-bonded hexamers. acs.org

Development of Novel Catalytic Systems and Reaction Media

The ability of the indole scaffold to coordinate with metal centers has led to its use in the development of novel catalytic systems. The nitrogen atom of the indole ring can act as a ligand, and the introduction of other coordinating groups, such as the hydroxyl group in this compound, can lead to the formation of multidentate ligands that can stabilize metal catalysts and influence their reactivity and selectivity. ugm.ac.id

Indole-containing metal complexes have been investigated for their catalytic activity in various organic transformations. mdpi.com For example, metal complexes with ligands derived from indole have been used in catalysis. ugm.ac.id While specific applications of this compound as a ligand in catalysis are not widely reported, its structural features suggest potential in this area. The hydroxyl group could be deprotonated to form an alkoxide, which, in conjunction with the indole nitrogen, could form a bidentate chelating ligand for a variety of transition metals. Such complexes could find applications in reactions like polymerization, cross-coupling, and asymmetric synthesis.

Furthermore, indole derivatives themselves can act as organocatalysts. The development of organocatalytic asymmetric dearomatization reactions of indole derivatives has become a powerful method for the construction of chiral heterocyclic frameworks. rsc.org The functional groups on the indole ring can participate in the catalytic cycle, for instance, by forming hydrogen bonds with the substrate to control its orientation and stereoselectivity. rsc.org The hydroxyl group of this compound could potentially act as a hydrogen bond donor in organocatalytic transformations, influencing the stereochemical outcome of a reaction. The use of bio-based solvents in asymmetric organocatalysis is also a growing area of research where functionalized indoles could play a role. mdpi.com

Future Research Directions and Unexplored Avenues

Exploration of Asymmetric Synthesis Routes for Chiral Analogues

The development of asymmetric synthesis routes to access chiral analogues of indole-containing compounds is a burgeoning area of research. The creation of enantiomerically pure molecules is crucial in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. Future research could focus on creating chiral analogues of (1-ethyl-1H-indol-6-yl)methanol by introducing stereocenters.

Promising strategies include the use of chiral catalysts to control the stereochemical outcome of reactions. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the asymmetric functionalization of indoles. rsc.org These catalysts can facilitate reactions such as asymmetric arylative dearomatization, leading to the synthesis of chiral indolenines and fused indolines with high enantioselectivity. rsc.org Another approach involves the catalytic enantioselective reduction of 3H-indoles using a chiral Brønsted acid and a Hantzsch ester as the hydrogen source, providing a metal-free pathway to optically active indolines. organic-chemistry.org

Furthermore, chiral isothiourea (ITU) has been successfully used to catalyze the asymmetric N-acylation of N-aminoindoles, producing N-N axially chiral indole (B1671886) derivatives with high yields and enantioselectivities. rsc.org The application of these catalytic systems to precursors of this compound could yield novel chiral structures with potential applications in materials science and drug discovery. The development of bis-indole chiral architectures, known as SPINDOLEs, which are C₂-symmetric, spirocyclic compounds, also presents a novel strategy for creating versatile chiral frameworks. nih.gov

Investigation of Photoinduced Reactions and Photophysical Properties

The indole ring system is a well-known chromophore present in essential biomolecules like tryptophan, and it possesses inherent photophysical properties. worldscientific.com Future investigations into this compound could delve into its behavior under photochemical conditions. Indole and its derivatives are known to be fluorescent and can participate in a variety of photoinduced reactions. mdpi.comresearchgate.net

Research in this area would involve characterizing the compound's absorption and fluorescence spectra, quantum yields, and excited-state lifetimes. beilstein-journals.orgrsc.org Understanding these fundamental properties is the first step toward harnessing its potential in applications such as fluorescent probes and sensors. mdpi.com For example, the photoreaction of indole-containing compounds with certain halocompounds can generate new fluorophores with redshifted fluorescence, a phenomenon that could be explored for protein labeling. nih.gov

Additionally, visible-light-induced reactions offer a green and efficient method for synthesizing and functionalizing indole derivatives. researchgate.netrsc.org Catalyst-free photoinitiated dehydrogenative cyclization of 3-styryl indoles has been used to create fused indole systems. acs.org Exploring similar light-mediated transformations for this compound or its derivatives could lead to novel molecular architectures that are difficult to access through traditional thermal reactions.

Application of Flow Chemistry and Continuous Processing in Synthesis

The shift from batch to continuous flow processing represents a paradigm change in modern chemical synthesis, offering improved safety, efficiency, and scalability. mdpi.comnih.gov Applying flow chemistry to the synthesis of this compound and its derivatives is a promising avenue for future research.

The scalability of flow chemistry makes it particularly attractive for producing larger quantities of indole derivatives for further study or commercial application. mdpi.com Future work could focus on developing a multi-step, continuous process for this compound, potentially starting from simple precursors and integrating reaction and purification steps into a single, automated workflow.

Integration with Machine Learning for Retrosynthesis and Reaction Prediction

Beyond just planning routes, machine learning can also predict reaction outcomes and optimize reaction conditions. By analyzing existing data, ML models can suggest the best solvent, catalyst, temperature, and stoichiometry to maximize the yield of a desired product. Integrating these predictive models into the synthesis of indole compounds could accelerate the discovery of new derivatives and improve the efficiency of existing processes. digitellinc.com A key advantage is the "white-box" approach of some systems, which allows chemists to interact with and refine the AI's suggestions, combining computational power with human expertise. digitellinc.com

Green Chemistry Approaches in the Synthesis and Derivatization of Indole Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This is a critical consideration for the future synthesis and derivatization of all indole compounds, including this compound.

Future research will likely focus on replacing traditional, often harsh, synthesis methods with more sustainable alternatives. researchgate.nettandfonline.com This includes the use of environmentally benign solvents like water, ionic liquids, or deep-eutectic liquids, and in some cases, performing reactions under solvent-free conditions. beilstein-journals.orgopenmedicinalchemistryjournal.com The development of reusable catalysts, such as nanocatalysts, is another key area that can minimize waste and improve the economic viability of a synthesis. beilstein-journals.org

Energy efficiency is also a core tenet of green chemistry. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in the synthesis of indole derivatives compared to conventional heating. researchgate.nettandfonline.com Mechanochemical methods, which use mechanical force (e.g., ball milling) to induce reactions, offer a solvent-free alternative for classic reactions like the Fischer indolisation. rsc.org Adopting these green technologies will be essential for the sustainable production of indole-based compounds.

Q & A

Q. What are the established synthetic routes for (1-ethyl-1H-indol-6-yl)methanol, and how can purity be ensured?

Methodological Answer:

  • Catalytic Hydrogenation : Reduction of the corresponding aldehyde or ketone precursor using palladium or platinum catalysts under hydrogen atmosphere. Monitor reaction progress via TLC or HPLC .
  • Grignard Reaction : React 1-ethyl-1H-indole-6-carbaldehyde with methylmagnesium bromide, followed by quenching and purification via column chromatography .
  • Purity Assurance : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to verify >98% purity. Confirm structural integrity via FTIR (hydroxyl stretch ~3300 cm⁻¹) and ¹H NMR (characteristic indole proton signals at δ 7.2–7.8 ppm) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include the ethyl group (δ ~1.4 ppm for CH₃, δ ~4.2 ppm for CH₂) and indole aromatic protons .
    • FTIR : Confirm the presence of hydroxyl (-OH, ~3300 cm⁻¹) and indole C-N stretching (~1350 cm⁻¹) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Retention time ~8.2 min under isocratic conditions .
  • Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺ ion (exact mass calculated: 189.1154 g/mol) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized using green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace traditional solvents (e.g., DCM) with ethanol/water mixtures (3:1 v/v) to improve sustainability .
  • Catalyst Optimization : Screen immobilized lipases or esterases for enantioselective synthesis, achieving >90% yield under mild conditions (pH 7.0, 30°C) .
  • Process Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction kinetics and minimize byproduct formation .

Q. How should researchers address contradictions in reported spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., solvent, temperature) to isolate variables causing discrepancies .
  • Cross-Validation : Compare data with NIST Chemistry WebBook entries or peer-reviewed studies. For example, confirm calculated PSA (62.32 Ų) matches experimental values .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the ethyl group (e.g., propyl, isopropyl) or indole ring (e.g., halogenation at position 5). Assess bioactivity via in vitro assays .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with observed biological activity .
  • Crystallography : Obtain X-ray structures to analyze hydrogen-bonding interactions and conformational flexibility .

Future Research Directions

  • Biocatalytic Synthesis : Explore novel enzymes (e.g., cytochrome P450 variants) for regioselective hydroxylation .
  • Environmental Impact Studies : Assess biodegradability using OECD 301F tests and ecotoxicity via Daphnia magna assays .
  • Advanced Applications : Investigate potential as a ligand in catalytic systems or a scaffold for antimicrobial agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.